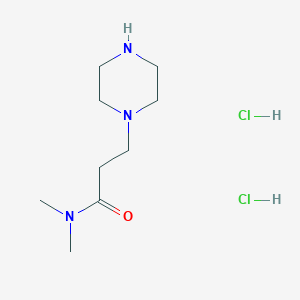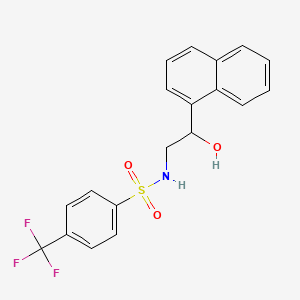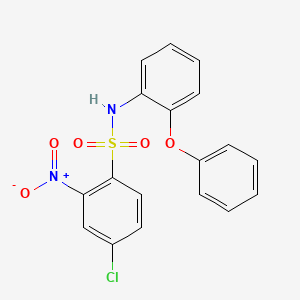
4-(4-Methyl-1H-pyrazol-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methyl-1H-pyrazol-1-YL)aniline” is a chemical compound with the molecular formula C10H11N3 . It is a member of the pyrazole family, a class of compounds that have been shown to exhibit diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves multicomponent reactions, cyclocondensation of hydrazine with carbonyl systems, and the use of various catalysts . These methods have been developed to be more environmentally friendly, with some using heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, with a methyl group attached to one of the nitrogen atoms .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 187.24 and a melting point of 201-202°C .
科学的研究の応用
Organic Synthesis and Luminescence
A study by Banoji et al. (2022) highlighted a one-pot synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity. The method utilized inexpensive materials and short reaction times, with some derivatives showing potential as fluorescence probes for biological imaging due to their emission in the redshift region (Banoji et al., 2022).
Corrosion Inhibition
Research on bipyrazole derivatives, including compounds similar to 4-(4-Methyl-1H-pyrazol-1-yl)aniline, revealed their potential as corrosion inhibitors. Wang et al. (2006) used density functional theory (DFT) to study the inhibition efficiencies of these compounds, finding agreement with experimental data. The study suggests that the electronic structure of these compounds plays a crucial role in their effectiveness as corrosion inhibitors (Wang et al., 2006).
Antimicrobial Activity
The antimicrobial properties of substituted anilines, including structures akin to this compound, have been extensively studied. For instance, Mistry et al. (2016) synthesized and evaluated a series of Schiff's base, azetidinones, and thiazolidinones derivatives for their in vitro antimicrobial activity, showcasing the potential of these compounds in combating bacterial and fungal infections (Mistry et al., 2016).
Electroluminescence Application
A study on highly luminescent tetradentate bis-cyclometalated platinum complexes by Vezzu et al. (2010) included derivatives of this compound. These complexes demonstrated potential applications in organic light-emitting diodes (OLEDs), with remarkable performance and efficiency. The findings contribute to the development of new materials for electroluminescent devices (Vezzu et al., 2010).
Safety and Hazards
将来の方向性
Pyrazole derivatives, including “4-(4-Methyl-1H-pyrazol-1-YL)aniline”, have attracted significant attention due to their diverse biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely focus on the development of novel pyrazoles, exploration of innovative synthetic routes, examination of different potencies, and investigation of potential applications .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It is known that the compound forms intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that 4-(4-Methyl-1H-pyrazol-1-YL)aniline may interact with its targets through similar hydrogen bonding mechanisms.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways
Result of Action
Compounds with similar structures have been known to exhibit various biological activities
特性
IUPAC Name |
4-(4-methylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTXOXGWSWOXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
806632-06-4 |
Source


|
| Record name | 4-(4-methyl-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

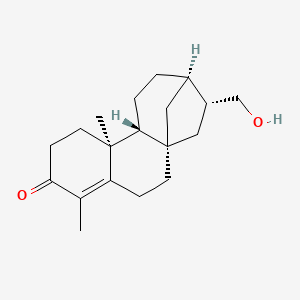
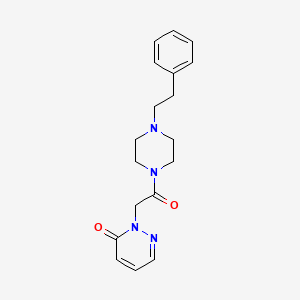
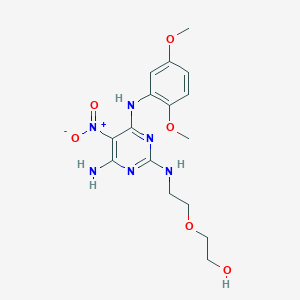

![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611258.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2611260.png)
